Home > Products > Building Blocks P3514 > 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one - 1340802-62-1

1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

Catalog Number: EVT-1682919
CAS Number: 1340802-62-1
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(Cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. [] It is primarily recognized as a building block for developing novel molecules with potential biological activity, particularly as inhibitors targeting specific proteins. [, ] This compound is not naturally occurring and is synthesized in laboratory settings for research purposes.

6-(But-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27)

    Compound Description: Cpd27 (GNE-371) is a potent and selective inhibitor of the second bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)). It demonstrates an IC50 of 10 nM against TAF1(2) and shows excellent selectivity over other bromodomain family members []. Cpd27 also exhibits cellular activity with an IC50 of 38 nM in a cellular-TAF1(2) target-engagement assay. Furthermore, it displays antiproliferative synergy with the BET inhibitor JQ1, suggesting potential use in mechanistic and target-validation studies [].

    Relevance: While structurally different, Cpd27 is included due to its shared target, TAF1, with another compound discussed in the provided literature, 6-(but-3-en-1-yl)-4-(3-(morpholine-4-carbonyl)phenyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd8) [, ]. This suggests that both Cpd27 and Cpd8, despite their structural differences, might share a similar binding site on TAF1 with the main compound, 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one.

6-(But-3-en-1-yl)-4-(3-(morpholine-4-carbonyl)phenyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd8)

  • Relevance: Cpd8 exhibits significant structural similarity to 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one. Both share a core 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold. They differ in their substituents at the 1 and 4 positions. Cpd8 has a but-3-en-1-yl group at the 1 position and a more complex 3-(morpholine-4-carbonyl)phenyl group at the 4 position, while the main compound has a cyclopropylmethyl group at the 1 position and no substituent at the 4 position []. This close structural similarity suggests that Cpd8 may provide insights into structure-activity relationships for compounds based on the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one scaffold.

Overview

1-(Cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound characterized by a pyrrolo[2,3-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery. Its unique structural features may contribute to various pharmacological effects, making it a subject of interest for further research and development in therapeutic applications.

Source and Classification

This compound is classified as a pyrrolopyridine derivative, which belongs to a broader category of heterocyclic compounds. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. The specific structure of 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one allows for diverse interactions with biological targets, enhancing its relevance in the field of medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one typically involves the cyclization of suitable precursors. A common synthetic route includes the reaction of cyclopropylmethylamine with a pyridine derivative under specific conditions. Key reaction conditions often involve:

  • Base: Sodium hydride or potassium carbonate
  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

These conditions facilitate the formation of the heterocyclic structure through cyclization reactions. For industrial production, continuous flow reactors may be utilized to optimize reaction efficiency and yield, alongside purification techniques such as crystallization or chromatography to achieve high purity levels of the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is C12H14N2O. The compound features a bicyclic structure that includes both pyrrole and pyridine rings, contributing to its unique chemical properties.

Key Structural Features:

  • Cyclopropylmethyl Group: Affects the compound's biological activity and pharmacokinetic properties.
  • Pyrrolo[2,3-c]pyridine Core: Provides a scaffold for potential interactions with biological targets.

The three-dimensional conformation of this compound plays a crucial role in its interaction with enzymes and receptors within biological systems.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one can participate in various chemical reactions:

  • Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide to produce oxidized derivatives.
  • Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the formation of halogenated derivatives using sodium iodide or potassium fluoride.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionHydrogen gas with palladium on carbonCatalytic conditions
SubstitutionSodium iodide or potassium fluorideSolvent (e.g., acetone or dimethyl sulfoxide)

These reactions yield various derivatives that may exhibit distinct biological activities and properties.

Mechanism of Action

The mechanism of action for 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound has been shown to inhibit certain kinases by binding to their active sites, effectively blocking the phosphorylation of target proteins. This inhibition disrupts various cellular signaling pathways, which can lead to therapeutic effects relevant to disease treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one include:

  • Molecular Weight: Approximately 202.25 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is typically in the range indicative of similar compounds.

Chemical properties include stability under standard laboratory conditions and reactivity profiles that allow for various synthetic modifications through oxidation, reduction, and substitution reactions.

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .

Applications

Scientific Uses

1-(Cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one serves as a valuable scaffold in drug discovery due to its potential biological activities. Research indicates that derivatives of this compound may exhibit anti-inflammatory properties and act as inhibitors for specific enzymes involved in disease processes. Its unique structural characteristics allow for modifications that can enhance efficacy against various therapeutic targets.

Furthermore, ongoing studies are exploring its potential applications in oncology and neurology due to its ability to modulate key signaling pathways implicated in these diseases . This makes it an important compound for further investigation within pharmaceutical research contexts.

Introduction to Pyrrolo[2,3-c]pyridinone Scaffolds in Medicinal Chemistry

Structural Classification of Pyrrolo[2,3-c]pyridinone Derivatives in Drug Discovery

Pyrrolo[2,3-c]pyridin-7-one derivatives represent a privileged scaffold in modern medicinal chemistry, characterized by a fused bicyclic system combining pyrrole and pyridinone rings. This core structure provides versatile sites for functionalization, enabling precise modulation of pharmacological properties. The canonical structure 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS 259684-36-1, MW 134.14 g/mol) serves as the fundamental template for this class [3] [8]. Strategic modifications occur at three primary positions:

  • N1-substitution: Alkylation (e.g., methyl, cyclopropylmethyl) modulates membrane permeability and metabolic stability.
  • C4-position: Halogenation (e.g., bromo) or aryl substitution enables molecular diversification for target engagement [4].
  • Ring saturation: Dihydro forms (e.g., 1,6-dihydro derivatives) enhance synthetic accessibility compared to fully aromatic analogs.

Table 1: Core Pyrrolo[2,3-c]pyridinone Derivatives

Compound NameCAS RegistryMolecular FormulaMolecular Weight (g/mol)
1,6-Dihydro-7H-pyrrolo[2,3-c]pyridin-7-one259684-36-1C₇H₆N₂O134.14
1-(Cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one1340802-62-1C₁₁H₁₂N₂O188.23
4-Bromo-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one1361481-63-1C₈H₇BrN₂O227.06

Commercial availability of these scaffolds through multiple suppliers (e.g., ChemBK, ECHEMI) underscores their pharmaceutical relevance, with purity grades spanning industrial to pharmaceutical standards [2] [7]. The scaffold’s planar configuration facilitates π-stacking interactions with biological targets, while the lactam moiety enables hydrogen-bond formation—critical features driving their application in kinase and epigenetic modulator development [6].

Role of Cyclopropane Substituents in Enhancing Bioactivity and Selectivity

The incorporation of cyclopropane-derived substituents, particularly at the N1 position, leverages unique physicochemical properties to optimize drug-target interactions. 1-(Cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS 1340802-62-1, MW 188.23 g/mol) exemplifies this strategy, where the cyclopropylmethyl group confers distinct advantages [1] [2]:

  • Steric Efficiency: The cyclopropyl’s strained ring creates a perpendicular orientation of methylene hydrogens, mimicking tert-butyl groups while maintaining lower molecular weight (188.23 g/mol vs. >200 g/mol for bulkier alkyls).
  • Metabolic Resistance: Enhanced stability against cytochrome P450 oxidation compared to linear alkyl chains or benzyl groups, reducing first-pass metabolism.
  • Lipophilicity Modulation: The cyclopropyl moiety (π=0.66) optimally balances hydrophobic interactions and aqueous solubility (LogP=0.44 for C8H7BrN2O analogs [4]).

Table 2: Impact of N1 Substituents on Molecular Properties

N1-SubstituentRepresentative CompoundKey Property Enhancement
Methyl6-Methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-oneMinimal steric hindrance
CyclopropylmethylTarget compound (1340802-62-1)Optimal metabolic stability & target affinity
BenzylUnsubstituted parent (259684-36-1)Increased π-stacking potential

This substitution strategy proves critical in bromodomain extra-terminal (BET) inhibitors, where cyclopropylmethyl derivatives demonstrate improved selectivity profiles over methyl or ethyl analogs by filling hydrophobic sub-pockets without steric clash [5] [6]. Molecular modeling confirms cyclopropylmethyl’s role in displacing conserved water networks within BET family binding sites, contributing to binding energy gains of 1.3–2.7 kcal/mol versus unsubstituted analogs [5].

Historical Context: Evolution from Early Heterocyclic Templates to Advanced Scaffold Optimization

The journey of pyrrolopyridinones began with unsubstituted heterocycles like 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (first reported with CAS 259684-36-1), initially explored as kinase hinge-binding motifs due to their bioisosteric relationship with indoles and azaindoles [3] [7]. Three evolutionary phases mark their development:

  • Scaffold Identification (Pre-2010): Early research focused on synthesizing the core structure (J-GLOBAL ID 200907012757916566) and establishing its hydrogen-bonding capacity via crystallography [8].
  • Diversification Phase (2010–2015): Systematic derivatization emerged, exemplified by bromination at C4 (CAS 1361481-63-1) for cross-coupling reactions and N1 alkylation to probe steric tolerance [4].
  • Targeted Application (2015–Present): Scaffold optimization for specific target classes, particularly BET inhibitors, where cyclopropylmethyl derivatives (e.g., 1446235-63-7 analogs) achieved enhanced potency (IC50 <100 nM) through synergistic N1 and C4 modifications [5] [6].

Patent literature (WO2015164480A1) reveals constrained analogs like 4-{2-[(cyclopropylmethyl)amino]-5-[(methylsulfonyl)methyl]phenyl}-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS 1446235-63-7) as clinical candidates, showcasing the scaffold’s capacity for multi-target engagement [5]. Current synthetic methodologies enable rapid access to >200 derivatives, with commercial suppliers offering gram-to-kilogram quantities (ECHEMI price: ~$11.11/kg) to support drug discovery pipelines [7].

Table 3: Evolutionary Milestones of Pyrrolo[2,3-c]pyridinone Scaffolds

PhaseKey InnovationRepresentative CAS/Compound
Scaffold IdentificationSynthesis of unsubstituted core259684-36-1 (MW 134.14 g/mol)
DiversificationHalogenation for cross-coupling1361481-63-1 (4-Bromo-6-methyl derivative)
Targeted OptimizationCyclopropylmethyl BET inhibitors with aryl extensions1446235-63-7 (Complex analog)

The scaffold’s evolution demonstrates how strategic functionalization transforms simple heterocycles into targeted therapeutics, with cyclopropylmethyl derivatives representing a pinnacle of structure-based design for epigenetic drug discovery.

Properties

CAS Number

1340802-62-1

Product Name

1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one

IUPAC Name

1-(cyclopropylmethyl)-6H-pyrrolo[2,3-c]pyridin-7-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c14-11-10-9(3-5-12-11)4-6-13(10)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,14)

InChI Key

VBTYDOFIAVJCIF-UHFFFAOYSA-N

SMILES

C1CC1CN2C=CC3=C2C(=O)NC=C3

Canonical SMILES

C1CC1CN2C=CC3=C2C(=O)NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.